ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound belonging to the thiadiazolo[3,2-a]pyrimidine class This compound is characterized by its bicyclic structure, which includes a thiadiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method is the microwave-promoted multi-component synthesis, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles[_{{{CITATION{{{1{Microwave-promoted multi-component and green synthesis of thiadiazolo[3 ...](https://link.springer.com/article/10.1007/s12039-023-02217-7). The reaction is carried out under solvent-free conditions and in the presence of ionic liquids such as [Et3NH][HSO4]. This method offers advantages such as reduced reaction times and improved yields[{{{CITATION{{{_1{Microwave-promoted multi-component and green synthesis of thiadiazolo3 ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxylated or aminated derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted thiadiazolo[3,2-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of antimicrobial and antioxidant properties. Its derivatives have been evaluated for their ability to inhibit the growth of various microorganisms and to scavenge free radicals.
Medicine: In the field of medicine, this compound and its derivatives are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may act as a free radical scavenger, neutralizing harmful reactive oxygen species.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary depending on the context. In antimicrobial applications, the compound may target bacterial cell wall synthesis or protein synthesis pathways. In antioxidant applications, it may interact with enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate
Uniqueness: Ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique bicyclic structure, which includes both a thiadiazole and a pyrimidine ring. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-15-8(14)6-4-10-9-12(7(6)13)11-5(2)16-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRYYPULMFLNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)N=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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